molecular formula C64H34N4O8 B3274311 Vat Black 29 CAS No. 6049-19-0

Vat Black 29

Cat. No.: B3274311
CAS No.: 6049-19-0
M. Wt: 987.0 g/mol
InChI Key: OOBLPEMDRSTPAM-UHFFFAOYSA-N
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Description

Vat Black 29, also known as Vat Grey BG, is a vat dye primarily used for dyeing cotton fabrics. It is a black powder that is insoluble in water but can be solubilized in concentrated sulfuric acid, forming a dark green solution. Upon dilution, it precipitates as a dark green solid . Vat dyes, including this compound, are known for their excellent fastness properties, making them highly suitable for textiles that undergo frequent washing and exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vat Black 29 is synthesized through a series of chemical reactions involving the reduction of the dye in an alkaline solution. The dye is initially in an insoluble form and must be reduced to its leuco form using a strong reducing agent such as sodium hydrosulfite. This reduction process occurs in an alkaline medium, typically using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Vat Black 29 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the insoluble dye in its original form, which is strongly fixed to the textile fibers, providing excellent wash and light fastness .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Vat Black 29 involves multiple stages:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vat Black 29

This compound is unique due to its specific shade of black and its excellent fastness properties, making it highly suitable for textiles that require high durability and resistance to washing and light exposure .

Properties

IUPAC Name

N-[4-[[18-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl]amino]-9,10-dioxoanthracen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H34N4O8/c69-57-40-24-12-22-38-48(66-44-26-28-46(68-64(76)32-15-5-2-6-16-32)56-54(44)60(72)34-18-8-10-20-36(34)62(56)74)30-42-52(50(38)40)51-41(57)29-47(37-21-11-23-39(49(37)51)58(42)70)65-43-25-27-45(67-63(75)31-13-3-1-4-14-31)55-53(43)59(71)33-17-7-9-19-35(33)61(55)73/h1-30,65-66H,(H,67,75)(H,68,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBLPEMDRSTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)NC1=C2C(=C(C=C1)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801102013
Record name N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801102013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-19-0
Record name N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6049-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-((6,12-Dihydro-6,12-dioxodibenzo(def,mno)chrysene-4,10-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl))bis(benzamide))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006049190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N′-[(6,12-Dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis[benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801102013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[(6,12-dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]bis(benzamide)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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